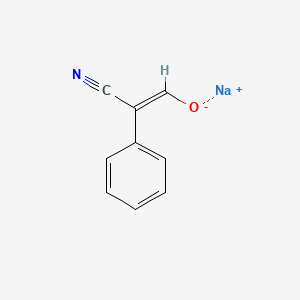

sodium (E)-2-cyano-2-phenylethylenolate

Description

Sodium (E)-2-cyano-2-phenylethylenolate is a sodium salt of a cyano-substituted enolate, characterized by its conjugated system involving a phenyl group and a cyano moiety.

Properties

IUPAC Name |

sodium;(E)-2-cyano-2-phenylethenolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXHBKKAYQSMIY-VILQZVERSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C[O-])C#N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\[O-])/C#N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-cyano-2-phenylethylenolate typically involves the reaction of (E)-2-cyano-2-phenylethylene with sodium hydroxide. The reaction is carried out in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the ethylenolate, forming the sodium salt.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled environment, preventing side reactions and ensuring the stability of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group, using reagents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted ethylenolates.

Scientific Research Applications

Sodium (E)-2-cyano-2-phenylethylenolate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role in drug development.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of sodium (E)-2-cyano-2-phenylethylenolate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Sodium Salts

Sodium Ascorbate ()

Sodium ascorbate is widely used as an antioxidant stabilizer. In Figure 2 of , sodium ascorbate (1 mM) significantly reduced the aggregation rate of bioactive molecules like hydroxytyrosol acetate and dopamine. Key comparative points:

- Stabilization Efficacy: Sodium ascorbate enhances the stability of phenolic compounds in dose-dependent assays .

- Reactivity: Unlike sodium (E)-2-cyano-2-phenylethylenolate (hypothesized to act as a nucleophile), sodium ascorbate primarily functions as a redox-active stabilizer.

Sodium Alginate ()

Sodium alginate, a polysaccharide, is used in drug delivery systems. Figure 5 in shows its FT-IR spectrum (peak at ~1600 cm⁻¹ for carboxylate groups), distinct from cyano-enolate compounds, which would exhibit strong C≡N stretching (~2200 cm⁻¹) .

- Functional Groups: Sodium alginate lacks the cyano and aromatic groups present in this compound, leading to divergent applications (e.g., hydrogel formation vs. synthetic intermediates).

Sodium Chloroacetate ()

Sodium chloroacetate (C₂H₃ClO₂·Na) is a halogenated sodium salt with acute toxicity risks. Its safety data sheet ( ) highlights:

- Hazard Profile : Requires rigorous first-aid measures for eye, skin, or ingestion exposure .

- Structural Contrast: The chloroacetate group differs from the cyano-enolate structure, resulting in distinct reactivity (e.g., nucleophilic substitution vs. conjugate addition).

Hypothetical Data Table for this compound*

Note: Data inferred from structural analogs due to lack of direct evidence.

| Property | This compound (Hypothetical) | Sodium Ascorbate | Sodium Alginate | Sodium Chloroacetate |

|---|---|---|---|---|

| Primary Application | Organic synthesis (nucleophile) | Antioxidant stabilizer | Drug delivery | Chemical intermediate |

| Key Functional Groups | Cyano, enolate, phenyl | Ascorbate ion | Carboxylate, hydroxyl | Chloroacetate |

| FT-IR Signature | ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O) | ~1750 cm⁻¹ (C=O) | ~1600 cm⁻¹ (COO⁻) | ~1700 cm⁻¹ (C=O) |

| Stability in Solution | Moderate (sensitive to hydrolysis) | High (with antioxidants) | pH-dependent | Low (reacts with water) |

| Safety Profile | Likely irritant (cyano group) | Low toxicity | Non-toxic | High toxicity |

Research Findings and Limitations

- Spectroscopic Differentiation: The absence of FT-IR data for this compound necessitates reliance on structural analogs (e.g., cyano compounds’ ~2200 cm⁻¹ peak) .

- Safety Considerations: Sodium chloroacetate’s hazards ( ) imply that this compound may require similar precautions due to its reactive cyano group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.